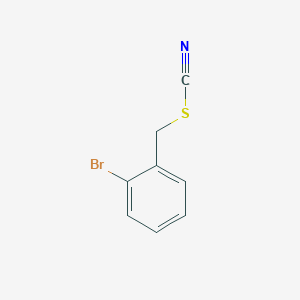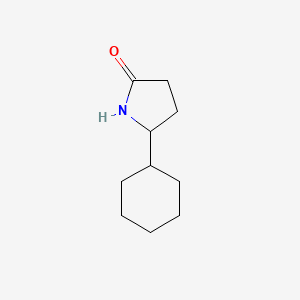
2-Bromobenzyl thiocyanate
Vue d'ensemble
Description
2-Bromobenzyl thiocyanate is an organic compound with the molecular formula C8H6BrNS. It is a derivative of benzyl thiocyanate where a bromine atom is substituted at the second position of the benzene ring.
Mécanisme D'action
Target of Action
The primary target of 2-Bromobenzyl thiocyanate is the benzylic position of aromatic compounds . The benzylic position refers to the carbon atom adjacent to the aromatic ring. This position is unique due to its ability to participate in several useful and interesting reactions .
Mode of Action
This compound interacts with its targets through a free radical reaction pathway . This involves the removal of a hydrogen atom from the benzylic position, which can be resonance stabilized . The reaction is selective for the benzylic position due to the weaker C-H bond strength .
Biochemical Pathways
The biochemical pathway affected by this compound involves the conversion of cyanide to thiocyanate . In the presence of a sulfur donor and a sulfur transferase enzyme, cyanide is metabolized to thiocyanate . This conversion is part of the body’s natural detoxification process for cyanide.
Pharmacokinetics
It’s known that cyanide, a related compound, is rapidly absorbed, distributed throughout the body, metabolized, and eliminated . The half-life of cyanide varies depending on the animal model, ranging from 26.9 minutes in swine to 1,510 minutes in rats .
Result of Action
The result of the action of this compound is the formation of a benzylic sp3 C–SCN bond . This bond formation is a key step in the construction of thiocyanate-containing small organic molecules . Many thiocyanate derivatives show excellent antibacterial, antiparasitic, and anticancer activities .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the rate of reaction can be affected by the difference in electronegativity of the halogen involved . Additionally, the reaction is selective for allylic C-H in the presence of primary, secondary, and tertiary C-H bonds due to the weaker allylic C-H bond strength .
Analyse Biochimique
Biochemical Properties
It is known that the compound has a boiling point of 316.1±17.0 °C and a density of 1.564±0.06 g/cm3
Molecular Mechanism
It is known that bromobenzyl compounds can undergo free-radical bromination, a process that involves the removal of a hydrogen atom and the formation of a bromine atom
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of 2-Bromobenzyl thiocyanate in animal models
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Bromobenzyl thiocyanate can be synthesized through several methods. One common approach involves the reaction of 2-bromobenzyl bromide with potassium thiocyanate in the presence of a suitable solvent such as acetone or acetonitrile. The reaction typically proceeds under reflux conditions, leading to the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with efficient mixing and temperature control to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromobenzyl thiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The thiocyanate group can be replaced by other nucleophiles, such as amines or alcohols, leading to the formation of new compounds.
Electrophilic Substitution: The bromine atom on the benzene ring can participate in electrophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines can be used under mild conditions to replace the thiocyanate group.
Electrophilic Substitution: Reagents like nitric acid or sulfuric acid can be used to introduce nitro or sulfonic groups onto the benzene ring.
Major Products Formed
Nucleophilic Substitution: Products such as 2-bromobenzyl azide or 2-bromobenzyl amine.
Electrophilic Substitution: Products such as 2-bromo-5-nitrobenzyl thiocyanate or 2-bromo-4-sulfonylbenzyl thiocyanate.
Applications De Recherche Scientifique
2-Bromobenzyl thiocyanate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: Derivatives of this compound have shown potential as antimicrobial and anticancer agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl thiocyanate: Lacks the bromine atom, making it less reactive in electrophilic substitution reactions.
2-Chlorobenzyl thiocyanate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
2-Iodobenzyl thiocyanate: Contains an iodine atom, which can influence the compound’s reactivity and applications.
Uniqueness
2-Bromobenzyl thiocyanate is unique due to the presence of both the bromine atom and the thiocyanate group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile compound for scientific research .
Propriétés
IUPAC Name |
(2-bromophenyl)methyl thiocyanate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS/c9-8-4-2-1-3-7(8)5-11-6-10/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSKEFAAWTZQNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC#N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B3168163.png)
![{2-[(Cyclopentylcarbonyl)amino]-1,3-thiazol-4-YL}acetic acid](/img/structure/B3168167.png)

![4-[(4-Methylpiperidin-1-yl)methyl]benzoic acid](/img/structure/B3168174.png)










